3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula and a molecular weight of approximately 279.686 g/mol. This compound is classified as a trifluoromethylbenzene derivative, which is part of a broader category of organofluorine compounds characterized by the presence of one or more trifluoromethyl groups attached to a benzene ring. The compound's unique structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step synthetic pathways. One common method includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide features several notable characteristics:
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F
, which provides insight into its connectivity and bonding .3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide can participate in several chemical reactions:
These reactions are significant for its applications in organic synthesis and medicinal chemistry.
The mechanism of action for 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide primarily involves its interaction with bacterial enzymes:
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: